9-(4'-Bromo-4-biphenylyl)-9H-carbazole
Overview
Description
9-(4’-Bromo-4-biphenylyl)-9H-carbazole is a chemical compound with the molecular formula C24H16BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole typically involves the bromination of biphenyl followed by a coupling reaction with carbazole. One common method includes the following steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to produce 4-bromobiphenyl.
Coupling Reaction: The 4-bromobiphenyl is then coupled with carbazole using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
9-(4’-Bromo-4-biphenylyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the carbazole moiety .
Scientific Research Applications
9-(4’-Bromo-4-biphenylyl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent charge transport properties.
Photovoltaic Devices: The compound is explored for use in organic photovoltaic cells for solar energy conversion.
Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Material Science: It serves as a building block for the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole in organic electronics involves its ability to transport charge efficiently. The carbazole moiety provides a stable framework for electron delocalization, while the biphenyl group enhances the compound’s electronic properties. This combination allows for efficient charge injection and transport in electronic devices .
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Similar structure but lacks the bromine atom, resulting in different electronic properties.
9-(4’-Chloro-4-biphenylyl)-9H-carbazole: Similar structure with a chlorine atom instead of bromine, affecting its reactivity and applications.
9-(4’-Methoxy-4-biphenylyl)-9H-carbazole: Contains a methoxy group, which alters its electronic and optical properties.
Uniqueness
9-(4’-Bromo-4-biphenylyl)-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of various advanced materials with tailored properties .
Properties
IUPAC Name |
9-[4-(4-bromophenyl)phenyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGENPBMBOLTWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212385-73-4 | |
Record name | 9-(4'-Bromo-4-biphenylyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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